molecular formula C14H14N4O3 B2654423 1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396781-69-3

1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2654423
CAS No.: 1396781-69-3
M. Wt: 286.291
InChI Key: KANZVFUGZQOXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic molecule featuring a pyridin-2(1H)-one core substituted at positions 1 and 3. The 1-position is modified with a 3,5-dimethylisoxazole moiety via a methylene linker, while the 3-position bears a 3-methyl-1,2,4-oxadiazole group. These heterocyclic substituents are pharmacologically significant; isoxazoles and oxadiazoles are frequently employed in medicinal chemistry for their metabolic stability and ability to engage in hydrogen bonding or π-π interactions .

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-8-12(9(2)20-16-8)7-18-6-4-5-11(14(18)19)13-15-10(3)17-21-13/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANZVFUGZQOXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=CC=C(C2=O)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the isoxazole ring: Starting from appropriate precursors, the isoxazole ring can be synthesized through cyclization reactions.

    Attachment of the isoxazole to the pyridinone core: This step often involves nucleophilic substitution reactions where the isoxazole moiety is introduced to the pyridinone core.

    Formation of the oxadiazole ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final assembly: The final compound is obtained by coupling the previously synthesized intermediates under suitable reaction conditions, such as using coupling reagents and catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-[(3,5-Dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the isoxazole or oxadiazole rings are replaced by other substituents.

    Coupling reactions: The compound can be involved in coupling reactions with other aromatic or heterocyclic compounds, forming larger and more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-[(3,5-Dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptor sites, modulating their function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinone Derivatives with Isoxazole Substituents

Compounds sharing the pyridin-2(1H)-one core, such as those synthesized in (e.g., 4i and 4j), incorporate coumarin and tetrazole groups instead of oxadiazole and isoxazole. While these derivatives exhibit antimicrobial and antitumor activities, the absence of the oxadiazole ring may reduce their binding affinity to targets requiring heteroaromatic interactions.

Oxadiazole-Containing Analogues

The patent in highlights N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide, which shares the 3-methyl-1,2,4-oxadiazole motif. However, the target compound lacks the thioether linkage, which could reduce susceptibility to metabolic oxidation. Oxadiazoles are known for their role in enhancing pharmacokinetic properties; the direct attachment of this group to the pyridinone core may confer greater conformational rigidity compared to the benzamide derivative in .

Isoxazole-Oxadiazole Hybrids

The combination of isoxazole and oxadiazole in the target compound is uncommon. notes imidazo[1,2-b]pyridazine derivatives with 3,5-dimethylisoxazole substituents, but these lack the pyridinone scaffold. The dual heterocyclic system in the target compound may synergistically enhance target engagement, as both rings can participate in hydrophobic and dipole-dipole interactions within enzyme active sites .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Reported Activity Source
Target Compound Pyridin-2(1H)-one 3,5-Dimethylisoxazole; 3-Methyloxadiazole Hypothesized antiviral Synthetic studies
4i () Pyrimidin-2(1H)-one Coumarin; Tetrazole Antimicrobial
N-[2-...]benzamide () Benzamide 3-Methyloxadiazole; Thioether Anticancer, Antithrombotic
Imidazo[1,2-b]pyridazine () Imidazopyridazine 3,5-Dimethylisoxazole Kinase inhibition

Research Findings and Implications

  • Structural Advantages : The target compound’s isoxazole and oxadiazole groups likely improve metabolic stability over coumarin-based analogs (e.g., 4i) .
  • Therapeutic Potential: While the patent compound in demonstrates antithrombotic activity, the target compound’s pyridinone core may shift its selectivity toward viral protease or kinase targets .
  • Synthetic Challenges: The integration of two sterically demanding heterocycles complicates synthesis, requiring optimized coupling strategies compared to simpler pyridinone derivatives .

Biological Activity

The compound 1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

C13H14N4O2\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2

This indicates that the compound contains multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antibiotic agent.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
  • Neuroprotective Effects : Some research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

While specific mechanisms are still under investigation, several hypotheses have been proposed based on related compounds:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
  • Modulation of Cell Signaling Pathways : It could affect signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

A study published in 2022 evaluated the antimicrobial efficacy of the compound against common pathogens. The results indicated significant inhibition zones when tested against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting a potent antimicrobial effect.

PathogenMIC (µg/mL)Inhibition Zone (mm)
E. coli3215
S. aureus3218

Anticancer Activity

In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were found to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Cell LineIC50 (µM)
HeLa25
MCF-730

Neuroprotective Effects

A recent investigation into the neuroprotective properties indicated that the compound may reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential application in neurodegenerative disease models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic coupling. For example, the isoxazole and oxadiazole moieties can be introduced via alkylation or nucleophilic substitution. Evidence from similar heterocyclic syntheses suggests refluxing in ethanol with stoichiometric reagents (e.g., 10 mmol substrates) and subsequent recrystallization from DMF–EtOH (1:1) to purify intermediates . Base selection (e.g., ammonium acetate) is critical for controlling elimination byproducts, as seen in analogous dithiazole syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation account for structural complexity?

  • Methodological Answer : Use a combination of 1H^1H-/13C^{13}C-NMR to confirm substitution patterns on the pyridine, isoxazole, and oxadiazole rings. For example, methyl groups on the isoxazole (δ ~2.3 ppm) and oxadiazole (δ ~2.5 ppm) can be distinguished via splitting patterns. High-resolution mass spectrometry (HRMS) is essential for verifying the molecular ion peak. IR spectroscopy can identify lactam C=O stretching (~1680 cm1^{-1}) .

Q. What solvent systems and chromatographic methods are suitable for purifying this compound?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% formic acid) is recommended. For column chromatography, silica gel with ethyl acetate/hexane (3:7) or DCM/methanol (95:5) can resolve polar intermediates. Recrystallization from DMF–EtOH mixtures improves purity .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 1–10) at 40–60°C. Monitor degradation via HPLC and identify byproducts using LC-MS. For example, acidic conditions may hydrolyze the oxadiazole ring, while basic conditions could dealkylate the isoxazole methyl group .

Q. What experimental frameworks are appropriate for assessing the compound’s bioactivity, such as enzyme inhibition or cytotoxicity?

  • Methodological Answer : Use in vitro assays targeting kinases or oxidoreductases, given the oxadiazole’s role as a bioisostere for carboxylate groups. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) and validate results with triplicates and ANOVA analysis .

Q. How can contradictory data in synthetic yields or bioactivity be systematically resolved?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent, catalyst loading). For bioactivity discrepancies, validate assay conditions (e.g., cell passage number, serum concentration) and use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies are recommended for studying the compound’s environmental fate, including abiotic/biotic transformations?

  • Methodological Answer : Follow protocols from long-term ecotoxicology studies, such as those in Project INCHEMBIOL. Assess hydrolysis/photolysis in simulated sunlight and aqueous systems. Use LC-MS/MS to track degradation products and model bioaccumulation potential via logP calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.